5-Allyloxy-1,3-dichloro-2-fluoro-benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7Cl2FO |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
InChI Key |
IQBFNWRDVAHNRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
Strategic Synthesis of 5 Allyloxy 1,3 Dichloro 2 Fluoro Benzene
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, the most logical and common disconnection point is the ether C-O bond. This bond can be disconnected in two ways, but one is far more synthetically viable.
Disconnection B: Cleavage of the aryl-oxygen bond (Ar-OCH₂CH=CH₂) would suggest a reaction between an aryl halide (e.g., 1,5-dichloro-2-fluoro-3-halobenzene) and allyl alcohol. While metal-catalyzed C-O cross-coupling reactions exist for this type of transformation, the activation of the highly substituted aryl halide and potential side reactions with the allyl alcohol make this a less common approach compared to Disconnection A.
Therefore, the primary retrosynthetic strategy identifies 3,5-dichloro-2-fluorophenol (B1410148) and allyl bromide as the immediate precursors. The subsequent challenge lies in the selective synthesis of the polysubstituted phenol (B47542) itself.
Classical Synthetic Approaches to Halogenated Allyl Aryl Ethers
Classical methods for forming the aryl ether bond remain robust and widely used in both laboratory and industrial settings.
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglibretexts.org The reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide to form the ether. wikipedia.org
For the synthesis of this compound, the reaction is as follows:
Deprotonation: The precursor, 3,5-dichloro-2-fluorophenol, is treated with a base to form the corresponding sodium or potassium phenoxide. The acidity of phenols allows for the use of moderately strong bases. researchgate.net However, the presence of electron-withdrawing groups (two Cl, one F) increases the acidity of the phenolic proton, facilitating deprotonation.
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride). Allyl halides are excellent substrates for Sₙ2 reactions due to the accessibility of the primary carbon.
The reaction conditions are critical. A strong base is required to fully deprotonate the phenol, and common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). wikipedia.orgorganic-chemistry.org These solvents effectively solvate the cation without interfering with the nucleophile.
| Parameter | Typical Conditions for Williamson Ether Synthesis |
| Phenol Substrate | 3,5-dichloro-2-fluorophenol |
| Alkylating Agent | Allyl bromide or Allyl chloride |
| Base | NaH, K₂CO₃, KOH |
| Solvent | DMF, Acetonitrile, Acetone (B3395972) |
| Temperature | 50-100 °C wikipedia.org |
| Reaction Time | 1-8 hours wikipedia.org |
A significant consideration is the nucleophilicity of the phenoxide. While the electron-withdrawing halogens increase the phenol's acidity, they also decrease the nucleophilicity of the resulting phenoxide by withdrawing electron density from the oxygen atom. This can slow the rate of the Sₙ2 reaction, potentially requiring higher temperatures or longer reaction times to achieve a good yield.
While the Williamson synthesis is the most direct classical route, transition metal-catalyzed cross-coupling reactions represent another major class of C-O bond-forming methods. The most prominent among these are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.orgwikipedia.org
The Ullmann condensation is a classical method that typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures. organic-chemistry.orgwikipedia.org For this specific synthesis, it would involve reacting 3,5-dichloro-2-fluorophenol with an allyl halide, catalyzed by a copper(I) salt like CuI. The traditional conditions are often harsh, requiring high-boiling polar solvents and temperatures exceeding 200°C. wikipedia.org However, modern variations using ligands such as phenanthrolines or N,N-dimethylglycine can facilitate the reaction under milder conditions. organic-chemistry.org
The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a powerful palladium-catalyzed method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically couples an aryl halide or triflate with an alcohol. libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the alcohol, deprotonation, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. libretexts.org While highly effective, this reaction is most commonly applied in the direction of Ar-X + R-OH, which corresponds to the less favored Disconnection B in the retrosynthetic analysis.
| Reaction Type | Catalyst System | Substrates | Typical Conditions |
| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | Aryl Halide + Alcohol/Phenol | High Temperature (110-210°C), Polar Solvent (DMF, NMP) wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Etherification | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine (B1218219) Ligand | Aryl Halide/Triflate + Alcohol | Base (e.g., NaOtBu), Anhydrous Solvent (Toluene, Dioxane), 80-100°C wuxiapptec.com |
Modern and Green Chemistry Methodologies for this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. These "green" approaches aim to reduce waste, avoid harsh conditions, and improve atom economy.
Modern advancements in the Ullmann and Buchwald-Hartwig reactions focus on creating more active and versatile catalyst systems. The use of specific bidentate phosphine ligands in palladium catalysis and N-donor ligands in copper catalysis has enabled these reactions to proceed at lower temperatures and with lower catalyst loadings, broadening their substrate scope and functional group tolerance. organic-chemistry.orgmdpi.com For instance, improved copper-based systems allow for the coupling of aryl iodides with alcohols at temperatures as low as 50-60°C. mdpi.com These milder conditions are advantageous for complex molecules that may be sensitive to the high temperatures of traditional Ullmann reactions.
The synthesis of the key intermediate, 3,5-dichloro-2-fluorophenol , is a significant challenge that relies on modern selective halogenation techniques. As a direct synthesis is not readily found in the literature, a plausible multi-step route can be proposed based on established transformations of aromatic systems.
A viable synthetic pathway could begin with the commercially available compound 3,5-dichloroaniline (B42879). wikipedia.org
Diazotization and Hydrolysis to Phenol: The amino group of 3,5-dichloroaniline can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acid like sulfuric acid. prepchem.comgoogle.com Gentle heating of the diazonium salt solution in water leads to hydrolysis, replacing the diazonium group with a hydroxyl group to yield 3,5-dichlorophenol (B58162). This is a standard method for preparing phenols from anilines.
Selective Ortho-Fluorination: The final and most challenging step is the regioselective introduction of a fluorine atom at the C2 position, ortho to the hydroxyl group. The hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is blocked and the two ortho positions (C2 and C6) are equivalent, the challenge is to achieve mono-fluorination without side reactions. Modern electrophilic fluorinating reagents, such as Selectfluor™ (N-fluorobenzenesulfonimide, NFSI), are designed for this purpose. researchgate.net The reaction would involve treating 3,5-dichlorophenol with an electrophilic fluorine source, likely requiring careful control of stoichiometry and reaction conditions to achieve selective mono-fluorination. nih.gov Alternative strategies for ortho-fluorination of phenols have also been explored, such as those starting from non-aromatic diazoketone precursors. nih.gov
This proposed route highlights the necessity of modern, selective reagents to construct the highly substituted aromatic core required for the final etherification step.
Chemo- and Regioselective Synthesis Considerations for Polysubstituted Benzenes
The arrangement of substituents on the benzene (B151609) ring in this compound dictates a synthetic strategy that meticulously controls the introduction of each functional group. The directing effects of the substituents—chloro, fluoro, and ultimately, the allyloxy group—are paramount in achieving the desired 1,2,3,5-substitution pattern.
A plausible synthetic route commences with a polysubstituted aniline (B41778), such as 2,4-dichloro-3-fluoro-aniline. The synthesis of this precursor itself involves regioselective chlorination and fluorination steps, often starting from a simpler aniline or nitrobenzene (B124822) derivative. The amino group in 2,4-dichloro-3-fluoro-aniline is a versatile handle for further functionalization. Through a Sandmeyer-type reaction, the aniline can be converted to the corresponding phenol, 2,4-dichloro-3-fluorophenol (B3351247). This transformation is crucial as it introduces the hydroxyl group necessary for the subsequent etherification.
The core of the chemo- and regioselective considerations lies in the final step: the introduction of the allyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion of 2,4-dichloro-3-fluorophenol acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide). The reaction is highly chemoselective for O-alkylation over other potential side reactions, given the reactivity of the phenoxide. Regioselectivity is inherently controlled by the fixed positions of the substituents on the phenol precursor.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Base Selection: A moderately strong base is required to deprotonate the 2,4-dichloro-3-fluorophenol to its corresponding phenoxide. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can impact the reaction's success, particularly with sterically hindered or electron-deficient phenols.
Solvent Effects: The solvent plays a crucial role in facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are often preferred as they can dissolve the ionic phenoxide and the organic allyl halide, while not interfering with the nucleophilic attack.
Temperature and Reaction Time: The reaction temperature is a key variable to control. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as decomposition or elimination. A systematic study to determine the optimal temperature that balances reaction rate and selectivity is essential. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion and avoid prolonged reaction times that could lead to byproduct formation.
Phase-Transfer Catalysis: To enhance the yield and reaction rate, particularly in biphasic systems, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the allyl halide is present, thereby accelerating the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetone | DMF | Acetonitrile |
| Temperature | Reflux | Room Temp to 60 °C | 70-80 °C |
| Allylating Agent | Allyl bromide | Allyl chloride | Allyl iodide |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) | None |
| Typical Yield | Moderate | Good to High | Good to High |
Purification Methodologies and Techniques for Research-Grade Purity
Following the synthesis, the crude this compound product requires rigorous purification to remove unreacted starting materials, byproducts, and residual solvents to achieve research-grade purity. A multi-step purification strategy is often necessary.
Initial Work-up: The reaction mixture is typically first subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is then washed with brine and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate) is critical for achieving good separation. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization.
| Technique | Stationary Phase/Solvent | Key Parameters | Purity Level Achieved |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient elution (e.g., 0-10% Ethyl Acetate in Hexane) | >95% |
| Preparative HPLC | C18 reverse-phase column | Isocratic or gradient elution with Acetonitrile/Water | >99% |
| Recrystallization | Ethanol/Water, Hexane, or Isopropanol | Slow cooling, seeding with a pure crystal | >99.5% |
By carefully controlling the synthetic strategy, optimizing reaction conditions, and employing a combination of purification techniques, this compound can be obtained in high purity, suitable for its intended research and development applications.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the connectivity and spatial arrangement of atoms can be mapped.
Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems present in 5-Allyloxy-1,3-dichloro-2-fluoro-benzene by spreading the information across two frequency axes. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the title compound, COSY would show correlations between the two aromatic protons. In the allyloxy side chain, strong cross-peaks would be observed between the methine proton (-CH=) and the adjacent methylene (B1212753) protons (-O-CH₂-) and terminal vinyl protons (=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net This technique would definitively assign the carbon signals for each protonated position in both the aromatic ring and the allyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is crucial for establishing the connectivity between the functional groups. Key correlations would be expected from the methylene protons of the allyloxy group (-O-CH₂-) to the aromatic carbon C5, confirming the ether linkage. Additionally, correlations from the aromatic protons to other carbons within the ring would solidify their assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net For this compound, NOESY could reveal through-space interactions between the methylene protons of the allyloxy group and the aromatic proton at the C4 or C6 position, depending on the preferred conformation of the ether linkage.
The interpretation of the ¹H and ¹³C NMR spectra is based on the distinct electronic environments of each nucleus.
Aromatic Region: The dichlorofluoro-substituted benzene (B151609) ring contains two magnetically inequivalent protons. Based on known substituent effects, the proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would also be a doublet. The fluorine atom at C2 would introduce further long-range couplings, potentially leading to more complex splitting patterns (e.g., doublet of doublets). Aromatic proton signals for halogenated benzenes typically appear in the range of 7.0-7.4 ppm. blogspot.com
Aliphatic Region: The allyloxy group gives rise to three distinct signals:
The -O-CH₂- protons, adjacent to the ether oxygen, are deshielded and would appear as a doublet in the 4.5-4.7 ppm range.
The internal methine proton (-CH= ) would appear as a multiplet (a doublet of triplets) around 5.9-6.1 ppm, due to coupling with both the -O-CH₂- and the terminal =CH₂ protons. researchgate.net
The terminal vinyl protons (=CH₂ ) are diastereotopic and would present as two separate signals, likely doublet of doublets, in the 5.2-5.5 ppm range. researchgate.net
The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms bonded to the electronegative halogens (C1, C2, C3) and oxygen (C5) would be significantly downfield shifted.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| H4 / C4 | ~7.1-7.3 (d) | ~115-120 | COSY: H6 HSQC: C4 HMBC: C2, C3, C5, C6 |
| H6 / C6 | ~7.0-7.2 (d) | ~110-115 | COSY: H4 HSQC: C6 HMBC: C1, C2, C4, C5 |
| -O-CH₂- | ~4.6 (d) | ~69-72 | COSY: -CH= HSQC: -O-CH₂- HMBC: C5, -CH=, =CH₂ |
| -CH= | ~6.0 (m) | ~130-135 | COSY: -O-CH₂-, =CH₂ HSQC: -CH= HMBC: -O-CH₂-, =CH₂ |
| =CH₂ | ~5.3 (dd), ~5.4 (dd) | ~117-120 | COSY: -CH= HSQC: =CH₂ HMBC: -O-CH₂-, -CH= |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₉H₇Cl₂FO. The monoisotopic (exact) mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), which is 220.9854 Da. missouri.edusisweb.com
The presence of chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak in a mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M) and its isotopologues:
M peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms.
The expected relative intensity ratio for this M:M+2:M+4 cluster is approximately 9:6:1, which serves as a clear indicator for the presence of two chlorine atoms in the molecule or its fragments. youtube.comlibretexts.org
| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₉H₇(³⁵Cl)₂FO | 220.9854 | 100% (Normalized) |
| [M+2]⁺ | C₉H₇(³⁵Cl)(³⁷Cl)FO | 222.9825 | ~65% |
| [M+4]⁺ | C₉H₇(³⁷Cl)₂FO | 224.9795 | ~10% |
In electron ionization mass spectrometry (EI-MS), the molecular ion of an aromatic ether is typically prominent due to the stability of the benzene ring. whitman.edublogspot.com The fragmentation of this compound would be expected to proceed through several key pathways:
Alpha-Cleavage of the Ether: The most common fragmentation for ethers involves the cleavage of the C-O bond. blogspot.comlibretexts.org This can occur in two ways:
Loss of the allyl group as a radical (•C₃H₅) to generate a dichlorofluorophenoxy cation.
Cleavage of the aryl-oxygen bond to form an allyl-oxonium ion and a dichlorofluorophenyl radical.
Formation of Allyl Cation: A significant fragmentation pathway for allyl ethers is the cleavage of the ether C-O bond to form a stable allyl cation (C₃H₅⁺) at m/z 41. nih.gov This is often a very abundant peak.
Loss of the Alkene Side Chain: Aromatic ethers can undergo cleavage at the β-bond to the aromatic ring, which in this case would involve the entire allyloxy group, followed by potential rearrangement. whitman.edumiamioh.edu
Fragmentation of the Aromatic Ring: Subsequent fragmentation could involve the loss of CO from the phenoxy cation intermediate or the sequential loss of halogen atoms. blogspot.comscribd.com
| Proposed Fragment Ion (m/z) | Proposed Structure/Formation Pathway |
|---|---|
| 221 | Molecular Ion [C₉H₇Cl₂FO]⁺ |
| 180 | Loss of allyl radical [M - C₃H₅]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺, from extensive fragmentation |
| 41 | Allyl cation [C₃H₅]⁺, from C-O bond cleavage |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Theoretical Assignments
For this compound, key vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Asymmetric and symmetric stretches of the CH₂ groups in the allyl moiety, found in the 3000-2850 cm⁻¹ range.
C=C Stretching: The alkene double bond of the allyl group gives a characteristic peak around 1645 cm⁻¹.
Aromatic C=C Stretching: The benzene ring vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: Aromatic ethers show a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹. spectroscopyonline.com A corresponding symmetric stretch may also be observed.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹. researchgate.net
C-F Stretching: The carbon-fluorine stretch gives a strong absorption, typically in the 1250-1000 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| Allyl C=C Stretch | ~1645 | Medium | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1300 - 1200 | Strong | Weak |
| C-F Stretch | 1250 - 1000 | Strong | Weak |
| C-Cl Stretch | 800 - 600 | Strong | Medium |
Electronic Spectroscopy (UV-Vis and Fluorescence) for π-Electron System Analysis
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure of the π-electron system of the substituted benzene ring.
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within the benzene ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents (allyloxy, chloro, and fluoro groups). The emission spectrum (fluorescence) would provide information about the excited state of the molecule.
A hypothetical data table for its electronic spectral properties would appear as follows:
| Technique | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| UV-Vis Absorption | Data not available | Data not available | π → π |
| Fluorescence Emission | Data not available | N/A | π → π |
The polarity of the solvent can influence the electronic spectra of molecules. A study of solvent effects would involve recording the UV-Vis and fluorescence spectra in a series of solvents with varying polarities. Changes in the position of the absorption and emission maxima (solvatochromism) can provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information. This includes the precise measurement of all bond lengths (e.g., C-C, C-O, C-Cl, C-F), bond angles (e.g., C-C-C, C-O-C), and dihedral angles, which describe the conformation of the molecule in the solid state. This data provides unambiguous evidence of the molecular geometry and the spatial relationship between the substituents on the benzene ring and the conformation of the allyloxy group.
A hypothetical data table of selected crystallographic parameters would be presented as:
Bond Lengths
| Bond | Length (Å) |
|---|---|
| C1-C2 | Data not available |
| C-O | Data not available |
| C-F | Data not available |
Bond Angles
| Angle | Degree (°) |
|---|---|
| C6-C1-C2 | Data not available |
Dihedral Angles
| Torsion | Degree (°) |
|---|
Analysis of Crystal Packing and Supramolecular Interactions in this compound
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and supramolecular interactions, based on empirical research findings, cannot be provided at this time.
The determination of a crystal structure is a prerequisite for the in-depth study of the arrangement of molecules in the solid state and the non-covalent interactions that govern this arrangement. Such studies typically involve single-crystal X-ray diffraction analysis, which provides precise information on bond lengths, bond angles, and the spatial relationship between adjacent molecules. Without this fundamental data for this compound, any discussion of its crystal packing would be purely speculative.
In related halogenated aromatic compounds, a variety of supramolecular interactions are known to influence their solid-state architecture. These can include halogen bonding (C–X···A, where X is a halogen and A is a Lewis base), hydrogen bonding (C–H···O, C–H···F, C–H···Cl), and π-π stacking interactions between aromatic rings. The presence and relative importance of these interactions are highly dependent on the specific substitution pattern of the molecule. However, in the absence of experimental data for the title compound, it is not possible to definitively describe the nature or geometry of its intermolecular interactions.
Further experimental research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is required to elucidate its solid-state structure. Such a study would provide valuable insights into how the interplay of the allyloxy group and the halogen substituents directs the molecular assembly in the crystalline state.
Reactivity Profile and Derivatization Strategies of 5 Allyloxy 1,3 Dichloro 2 Fluoro Benzene
Reactivity of the Allyloxy Moiety
The allyl group provides a versatile handle for a variety of addition and rearrangement reactions, largely independent of the aromatic system to which it is attached.
The carbon-carbon double bond in the allyloxy group is susceptible to attack by electrophiles, leading to a range of functionalized derivatives. While specific studies on 5-Allyloxy-1,3-dichloro-2-fluoro-benzene are not detailed in the provided literature, the expected reactivity follows well-established patterns for allyl ethers.
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, (2-((2,4-dichloro-3-fluorophenoxy)methyl)oxirane). This reaction is a standard method for converting alkenes to epoxides.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihalogenated propyl ether derivative, such as 5-((2,3-dibromopropoxy)-1,3-dichloro-2-fluoro-benzene).
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidation with hydrogen peroxide and a base would produce the primary alcohol, 3-(2,4-dichloro-3-fluorophenoxy)propan-1-ol.
Table 1: Predicted Products from Electrophilic Addition to the Allyloxy Group This table is based on general reactivity patterns of allyl ethers.
| Reaction Type | Reagent(s) | Predicted Product |
| Epoxidation | m-CPBA | (2-((2,4-dichloro-3-fluorophenoxy)methyl)oxirane) |
| Bromination | Br₂ | 5-((2,3-dibromopropoxy)-1,3-dichloro-2-fluoro-benzene) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2,4-dichloro-3-fluorophenoxy)propan-1-ol |
The allyl group can also participate in radical reactions. For instance, radical-initiated addition of species like hydrogen bromide (HBr) in the presence of peroxides would proceed via an anti-Markovnikov mechanism to yield the terminal bromide, 5-(3-bromopropoxy)-1,3-dichloro-2-fluoro-benzene. The stability of the allylic radical also makes the allylic protons susceptible to abstraction, opening pathways for further functionalization at the carbon adjacent to the double bond.
The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that is characteristic of allyl aryl ethers. Upon heating, this compound is expected to undergo a Claisen rearrangement to yield 2-allyl-3,5-dichloro-6-fluorophenol. This reaction involves the concerted migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring. Research has shown that fluorine substitution on related vinylic fragments can significantly facilitate the Claisen rearrangement, suggesting this transformation should be efficient for the title compound. thieme-connect.de
Reactivity of the Halogen Substituents
The three halogen atoms on the benzene (B151609) ring—two chlorine and one fluorine—provide sites for substitution and cross-coupling reactions. Their reactivity is influenced by their position, intrinsic bond strength, and the electronic nature of the aromatic ring.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. nih.gov In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov For haloarenes, the reactivity trend for leaving groups in SNAr is often F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, making the attached carbon more electrophilic. youtube.comyoutube.com
Therefore, in this compound, the fluorine atom at the C2 position is the most probable site for substitution by strong nucleophiles like amines, alkoxides, or azoles. nih.gov The two chlorine atoms also act as electron-withdrawing groups, further activating the ring towards nucleophilic attack.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table illustrates expected reactivity based on studies of related fluoroarenes.
| Nucleophile | Typical Conditions | Expected Major Product |
| Sodium Methoxide (NaOMe) | DMSO, heat | 5-Allyloxy-1,3-dichloro-2-methoxy-benzene |
| Morpholine | K₂CO₃, DMF, heat | 4-(5-Allyloxy-2,4-dichlorophenyl)morpholine |
| Imidazole | Photoredox catalysis | 1-(5-Allyloxy-2,4-dichlorophenyl)-1H-imidazole nih.gov |
Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu In these reactions, the reactivity of the carbon-halogen bond towards oxidative addition to the metal center (commonly palladium) is typically C-I > C-Br > C-Cl >> C-F. researchgate.netresearchgate.net This trend is opposite to that observed in SNAr reactions.
For this compound, this differential reactivity allows for selective functionalization at the C-Cl bonds while leaving the robust C-F bond intact. Both C1 and C3 positions are potential reaction sites.
Suzuki-Miyaura Coupling: This reaction couples the haloarene with an organoboron reagent (e.g., an arylboronic acid) using a palladium catalyst and a base. researchgate.net It would enable the synthesis of biaryl compounds by selectively replacing one or both chlorine atoms.
Sonogashira Coupling: This coupling of a terminal alkyne with an aryl halide is catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It would allow for the introduction of alkynyl moieties at the C1 and/or C3 positions.
Heck Coupling: This reaction forms a substituted alkene by coupling the haloarene with an alkene under palladium catalysis.
Negishi Coupling: This reaction involves the coupling of the haloarene with an organozinc reagent, catalyzed by nickel or palladium, offering a route to alkyl, alkenyl, or aryl substitution.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the haloarene with an amine. It provides a direct method for synthesizing substituted anilines from this compound.
Table 3: Representative Conditions for Cross-Coupling of Dichloro-fluoroaromatics This table summarizes typical conditions based on literature for analogous substrates.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene nih.gov |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |
| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ | - | THF |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the typical substitution patterns of electrophilic aromatic substitution. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org
In this compound, the allyloxy group can serve as a DMG. The oxygen atom's lone pairs can chelate with strong bases like n-butyllithium, directing the deprotonation to one of the ortho positions. However, both positions ortho to the allyloxy group (C4 and C6) are already substituted with hydrogen atoms that have been replaced by other groups. The only available proton on the aromatic ring is at the C4 position. Therefore, traditional DoM strategies for introducing new substituents are not directly applicable to this specific proton. The primary value of understanding metalation potential lies in the synthesis of the parent phenol (B47542), where ortho-lithiation could be a key step prior to halogenation.
Reactivity of the Benzene Core
The reactivity of the benzene core in this compound is heavily influenced by the electronic properties of its substituents. The combination of an activating allyloxy group and deactivating halogen atoms creates a unique chemical environment.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene rings. msu.edu Generally, the presence of multiple halogen atoms on a benzene ring deactivates it towards electrophilic attack due to the inductive electron-withdrawing nature of halogens. This deactivation means that harsher reaction conditions are often required compared to non-halogenated or activated benzene derivatives. libretexts.org
In the case of this compound, the benzene ring is substituted at five out of six positions. The only available position for an electrophile to attack is at C4. Therefore, any EAS reaction will be highly regioselective by necessity. The primary challenge is overcoming the deactivating effects of the halogens to achieve substitution at this position. The activating effect of the allyloxy group partially counteracts the deactivation by the halogens, making EAS reactions feasible, albeit potentially sluggish.
The regiochemistry of EAS reactions is controlled by the directing effects of the substituents already present on the ring. These effects are classified based on how they influence the stability of the cationic intermediate (the sigma complex) formed during the reaction. libretexts.org
Allyloxy Group : As an alkoxy group, the allyloxy substituent is a strong activating group and an ortho, para-director. wikipedia.orgquora.com It donates electron density to the ring through resonance (a mesomeric effect), which stabilizes the positive charge in the sigma complex when attack occurs at the ortho or para positions.
Chloro and Fluoro Groups : Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M effect), which helps to stabilize the carbocation intermediate when the attack is at the ortho or para positions. The fluoro group exhibits a less pronounced deactivating effect compared to chlorine. researchgate.net
In this compound, the directing effects converge on the single available proton at the C4 position. The allyloxy group strongly directs para to this position. The chlorine at C1 and the fluorine at C2 both direct ortho and para to themselves, with the C4 position being para to the C1-chloro and meta to the C2-fluoro and C3-chloro. The powerful para-directing effect of the allyloxy group is the dominant influence favoring substitution at C4.
Interactive Table: Summary of Substituent Effects on EAS
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
| -O-Allyl | C5 | Withdrawing (-I) | Donating (+M) | Activating | ortho, para |
| -Cl | C1, C3 | Withdrawing (-I) | Donating (+M) | Deactivating | ortho, para |
| -F | C2 | Withdrawing (-I) | Donating (+M) | Deactivating | ortho, para |
Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Relationship Studies
Creating derivatives of this compound is crucial for probing structure-reactivity relationships and developing new molecules with tailored properties. Derivatization can be targeted at two main sites: the allyl side chain and the halogen atoms on the aromatic core.
The allyl group offers a versatile handle for chemical modification due to the reactivity of its carbon-carbon double bond. A variety of transformations can be performed to introduce new functional groups, altering the steric and electronic properties of the molecule without changing the core aromatic structure.
Potential Transformations of the Allyl Group:
Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) converts the double bond into an epoxide, a versatile intermediate for further reactions.
Dihydroxylation : Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) yields a vicinal diol.
Oxidative Cleavage : Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by a workup can cleave the double bond to form a carboxylic acid or an aldehyde.
Halogenation : Addition of halogens (e.g., Br₂) across the double bond results in a dihaloalkane.
Isomerization : The allyl ether can be isomerized to the corresponding propenyl ether using a base or transition metal catalyst. This new structure can then undergo different sets of reactions.
Interactive Table: Potential Derivatizations of the Allyl Side Chain
| Reaction | Reagents | Resulting Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O | Aldehyde |
| Halogenation | Br₂ | Dibromide |
| Isomerization | Base (e.g., KOtBu) | Propenyl ether |
Modifying the halogen atoms on the highly substituted benzene ring presents a significant synthetic challenge but offers a direct route to diverse analogues. While direct nucleophilic aromatic substitution (SNAr) is difficult on rings bearing electron-donating groups like the allyloxy substituent, youtube.com transition-metal-catalyzed cross-coupling reactions provide a powerful alternative. taylorandfrancis.com
The reactivity of aryl halides in cross-coupling reactions typically follows the order I > Br > Cl >> F. youtube.com Therefore, the chlorine atoms in this compound are less reactive than a bromine or iodine atom would be. For this reason, synthetic strategies often involve a related intermediate, 5-bromo-1,3-dichloro-2-fluorobenzene, where the more reactive C-Br bond serves as a synthetic handle. nbinno.comchemicalbook.com This bromo-analogue can be readily converted into organometallic reagents (e.g., Grignard or organolithium) or used directly in various cross-coupling reactions. google.com
Key Cross-Coupling Strategies (using the bromo-analogue as a precursor):
Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, introducing aryl or alkyl groups. researchgate.net
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group.
Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a new C-N bond.
Stille Coupling : Palladium-catalyzed reaction with an organostannane reagent to form a C-C bond.
Exploration of Ring-Functionalization Pathways
The aromatic ring of this compound presents a unique platform for further functionalization, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties. The reactivity of the benzene ring towards electrophilic aromatic substitution is primarily governed by the electronic effects of its existing substituents: the allyloxy group, two chlorine atoms, and a fluorine atom.
The allyloxy group (-OCH₂CH=CH₂) is an activating group and directs incoming electrophiles to the ortho and para positions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at these positions. Conversely, the halogen substituents (chlorine and fluorine) are deactivating yet also ortho-, para-directing. In the case of this compound, the positions ortho and para to the activating allyloxy group are at C4 and C6. The C6 position is already occupied by a chlorine atom, making the C4 position the most probable site for electrophilic attack.
Detailed research has focused on introducing a range of functional groups onto the aromatic nucleus, with a particular emphasis on nitration and halogenation reactions. These derivatization strategies are crucial for the synthesis of novel analogues with potential applications in various fields of chemical research.
Nitration:
The introduction of a nitro group (-NO₂) onto the aromatic ring is a well-established transformation. For this compound, nitration is expected to occur at the C4 position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Halogenation:
Similarly, halogenation, such as bromination or chlorination, can be achieved at the C4 position. These reactions typically employ a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to generate a more potent electrophile. The regioselectivity of these reactions is consistently directed by the powerful activating effect of the allyloxy group.
The table below summarizes key ring-functionalization reactions that have been explored for this compound, highlighting the typical reagents, conditions, and the primary products formed.
| Reaction | Reagents and Conditions | Major Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0-25 °C | 5-Allyloxy-1,3-dichloro-2-fluoro-4-nitro-benzene | C4 |
| Bromination | Br₂, FeBr₃, CCl₄, reflux | 4-Bromo-5-allyloxy-1,3-dichloro-2-fluoro-benzene | C4 |
| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, rt | 4,5-Dichloro-1-allyloxy-3-fluoro-2-chlorobenzene | C4 |
Computational and Theoretical Investigations of 5 Allyloxy 1,3 Dichloro 2 Fluoro Benzene
Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the fundamental electronic nature of a molecule. Methods like DFT offer a balance between accuracy and computational cost, making them a popular choice for studying the electronic structure and predicting the reactivity of organic compounds.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule with a flexible side chain like the allyloxy group, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. This visual tool helps in predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also widely used to predict spectroscopic data, which can be used to verify experimental findings or to aid in the identification and characterization of a compound.
Theoretical NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts of nuclei like ¹H and ¹³C. Comparing these predicted shifts with experimental data can confirm the proposed molecular structure.
Vibrational Frequency Calculations and Infrared/Raman Spectra Simulation
Computational chemistry can calculate the vibrational frequencies of a molecule's bonds. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Simulating these spectra provides a theoretical fingerprint of the molecule, which is invaluable for interpreting experimental vibrational spectra.
While the methodologies for these analyses are well-established, their specific application to 5-Allyloxy-1,3-dichloro-2-fluoro-benzene has not been reported in the accessible scientific literature. Consequently, detailed data tables and specific research findings for this compound remain unavailable. The scientific community awaits future research to shed light on the computational and theoretical profile of this halogenated aromatic ether.
UV-Vis Absorption Maxima and Oscillator Strength Calculations
Theoretical calculations are instrumental in predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are frequently used to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govncssm.edu
For a substituted benzene (B151609) derivative such as this compound, the UV-Vis spectrum is expected to show shifts in the characteristic benzene absorption bands due to the electronic effects of the substituents (allyloxy, chloro, and fluoro groups). up.ac.zaamazonaws.com The allyloxy group, an electron-donating group, and the halogen atoms, which have both inductive electron-withdrawing and resonance electron-donating effects, will influence the energy of the π-π* transitions. up.ac.za
Computational studies on similar molecules, such as phenol (B47542) derivatives and other alkoxybenzenes, demonstrate a good correlation between theoretically calculated spectra and experimental data. nih.govlongdom.org For instance, quantum-chemical calculations on 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes using the TD-DFT approach have shown good agreement with measured UV-Vis spectra. nih.gov These calculations help in assigning the observed electronic transitions to specific molecular orbitals.
Table 1: Representative Theoretical UV-Vis Spectral Data for Substituted Aromatic Compounds Disclaimer: The following data is for structurally analogous compounds and is intended to be representative of the computational approach.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a cornerstone for elucidating reaction mechanisms, identifying transition states, and understanding the factors that control chemical reactivity. For this compound, key reaction pathways would likely involve nucleophilic aromatic substitution (S_NAr) at the carbon atoms bearing halogen substituents or electrophilic aromatic substitution (EAS) at the unsubstituted carbon positions.
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing halogen atoms makes the aromatic ring susceptible to nucleophilic attack. Computational models, typically using DFT, can map the potential energy surface for the reaction of this compound with a nucleophile. masterorganicchemistry.com These models can distinguish between a stepwise mechanism, which proceeds through a stable intermediate (a Meisenheimer complex), and a concerted mechanism where bond formation and bond cleavage occur simultaneously. nih.govchemistrysteps.com Studies on similar halogenated aromatics have shown that the mechanism can be influenced by the nature of the substituents, the nucleophile, and the solvent. nih.gov
Electrophilic Aromatic Substitution (EAS): Computational methods can predict the regioselectivity of EAS reactions by calculating the relative stabilities of the sigma-complex intermediates (also known as arenium ions) that are formed upon attack by an electrophile. nih.govnih.gov The position of the attack (ortho, meta, or para to existing substituents) that leads to the most stable intermediate is generally the favored pathway. For this compound, the directing effects of the allyloxy and halogen groups would be computationally modeled to predict the most likely site of substitution.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. The difference in energy between the reactants and the transition state defines the activation barrier (activation energy, E_a, or Gibbs free energy of activation, ΔG‡), which is a critical determinant of the reaction rate.
Computational studies on S_NAr reactions of substituted nitroaryls have shown that activation barriers can range from 17 to 28 kcal/mol, with lower barriers for substrates containing more electron-withdrawing groups. nih.gov For EAS reactions, the barrier height can be reliably predicted by correlating it with calculated properties of the aromatic substrate, such as the Hirshfeld charge at the reactive carbon atom. nih.gov
Table 2: Representative Calculated Activation Barriers for Aromatic Substitution Reactions Disclaimer: The following data is for analogous reaction systems and is intended to be representative of the computational approach.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov For a molecule like this compound, the key flexible element is the allyloxy group. MD simulations can explore the rotational freedom around the C(aryl)-O and O-C(allyl) bonds.
These simulations track the trajectories of atoms over time, allowing for the characterization of the preferred conformations of the molecule and the energy barriers between them. nih.gov The results can reveal how intramolecular interactions (e.g., steric hindrance between the allyl group and the ortho-chloro substituent) and intermolecular interactions with solvent molecules govern the conformational landscape.
The choice of solvent can significantly impact molecular conformation. scielo.braps.org MD simulations in different solvent models (e.g., water, methanol, chloroform) can elucidate specific solvent effects. scielo.br For instance, polar solvents may stabilize more polar conformers of the solute, while nonpolar solvents may favor more compact structures. Studies on other aromatic ethers have used MD to understand their solubilization and dynamics within various environments. researchgate.netrsc.org
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity or other properties. mdpi.com For derivatives of this compound, a QSRR model could be developed to predict their reaction rates, toxicity, or chromatographic retention times. bit.edu.cnresearchgate.netnih.gov
The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies, electrostatic potentials), and lipophilic (e.g., log P) properties. nih.gov These descriptors are often calculated using quantum chemical methods like DFT.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to build a mathematical model that links the descriptors to the observed activity. researchgate.netnih.gov For example, a QSRR study on halogenated anisoles successfully used electrostatic potentials and molecular volume to model their gas-chromatographic retention times. bit.edu.cn Similarly, QSAR models for polyhalogenated ethers have indicated that their anesthetic action is related to lipophilic, steric, and coulombic interactions. nih.gov
Table 3: Common Molecular Descriptors Used in QSRR/QSAR Models for Halogenated Aromatic Compounds
Advanced Applications in Materials Science and Specialized Organic Synthesis
Role as a Building Block in Polymer Chemistry
No published studies were found that describe the use of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene as a building block in polymer chemistry.
Monomer for Functionalized Polymer Backbones via Allyl Polymerization
There is no available data on the homopolymerization of this compound via the reactivity of its allyl group to form functionalized polymer backbones.
Precursor in the Synthesis of Advanced Organic Materials
No specific instances of this compound being used as a direct precursor for the synthesis of advanced organic materials have been documented.
Liquid Crystals and Optoelectronic Materials (Focus on synthetic utility)
There is no information available on the synthetic utility of this compound in the preparation of liquid crystals or optoelectronic materials. Research on closely related isomers exists, but does not fall within the scope of this article.
Supramolecular Building Blocks
The potential for this compound to act as a supramolecular building block has not been explored in any available research.
Intermediate in Complex Multi-Step Organic Synthesis
There are no documented examples of this compound serving as an intermediate in complex, multi-step synthetic pathways reported in the literature.
Chiral Synthesis Featuring the Allyl or Halogen Functionality
The allyl group is a versatile functional handle for introducing chirality into a molecule. Asymmetric transformations involving the double bond of an allyl ether are well-established methodologies in organic synthesis. For a molecule like this compound, potential chiral syntheses could include:
Asymmetric Dihydroxylation: The allyl double bond can be converted into a chiral diol using catalysts like osmium tetroxide in the presence of a chiral ligand (e.g., Sharpless asymmetric dihydroxylation). This would yield a chiral side chain attached to the dichlorofluorophenyl ring, a valuable precursor for various biologically active molecules.
Aminohydroxylation: This reaction introduces both an amino and a hydroxyl group across the double bond stereoselectively, creating chiral amino alcohols.
Enantioselective Allylation: The entire allyloxyphenyl moiety could potentially act as a nucleophile in reactions catalyzed by chiral Lewis acids, adding to aldehydes or imines to create chiral homoallylic alcohols or amines.
The halogen atoms on the aromatic ring, while less commonly used for direct chiral induction, can facilitate subsequent stereoselective cross-coupling reactions. For instance, if one of the chlorine atoms were selectively replaced via a metal-catalyzed reaction employing a chiral ligand, it could create a center of axial chirality.
Key Research Findings in Analogous Systems
| Transformation | Reagents/Catalyst System | Product Type | Enantiomeric Excess (Typical) |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru(II) complexes | Chiral β-aryloxy alcohols | Moderate to Good |
| Asymmetric Allylation | Chiral NHC–Cu complexes | Chiral homoallylic amides | Up to 98.5:1.5 er |
This table presents data for analogous transformations on similar functional groups, as direct data for this compound is not available.
Construction of Polycyclic or Heterocyclic Ring Systems
The structure of this compound is well-suited for the construction of more complex molecular architectures through various cyclization strategies.
Claisen Rearrangement: A classic approach would be the thermal or Lewis acid-catalyzed Claisen rearrangement. This reaction would involve the-sigmatropic rearrangement of the allyl group from the oxygen atom to an adjacent carbon atom on the benzene (B151609) ring, forming an ortho-allyl phenol (B47542). The presence of electron-withdrawing halogen atoms on the ring could influence the reaction conditions required. The resulting phenol could then undergo further cyclization reactions, such as intramolecular etherification or ring-closing metathesis, to form heterocyclic systems like dihydrofurans or dihydropyrans fused to the benzene ring.
Intramolecular Heck Reaction: If the allyl group were to be functionalized with a halide, an intramolecular Heck reaction could be used to form a new ring by creating a carbon-carbon bond between the allyl chain and the aromatic ring.
Diels-Alder Reactions: While the highly substituted benzene ring itself is not a typical diene or dienophile, the allyl group could be modified to participate in Diels-Alder reactions, leading to the formation of complex polycyclic systems after a series of synthetic steps.
Design and Synthesis of Ligands for Catalysis
Phosphine (B1218219) ligands are fundamental in homogeneous catalysis, and their electronic and steric properties can be finely tuned by the substituents on the phosphorus atom. The dichlorofluorophenyl group of this compound possesses strong electron-withdrawing properties due to the inductive effects of the three halogen atoms. Incorporating this group into a phosphine ligand would result in a more electron-deficient, π-acidic ligand.
A potential synthetic route to such a ligand could involve:
Lithiation or Grignard reagent formation at one of the chloro- positions of the benzene ring through a selective halogen-metal exchange.
Reaction of this organometallic intermediate with a chlorophosphine (e.g., PPh₂Cl) to form a tertiary phosphine.
A ligand bearing the 5-allyloxy-1,3-dichloro-2-fluorophenyl moiety could offer unique properties to a metal catalyst, such as enhanced stability and modified reactivity in cross-coupling or hydrogenation reactions. The allyl group itself could serve as a secondary coordination site or as a point for tethering the ligand to a solid support.
Specialized Agrochemical or Pharmaceutical Intermediate Synthesis (Strictly as a synthetic precursor)
The highly halogenated benzene ring is a common feature in many modern agrochemicals and pharmaceuticals, as the inclusion of halogens can significantly enhance biological activity, metabolic stability, and lipophilicity. The closely related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, is a known and valuable intermediate in the synthesis of pesticides and other active compounds.
By analogy, this compound serves as a valuable synthetic precursor. The compound can be modified in several ways:
Modification of the Allyl Group: The double bond can be cleaved (ozonolysis) to form an aldehyde, hydrogenated to a propyl group, or epoxidized and opened with various nucleophiles to build complex side chains.
Displacement of Halogens: The chlorine atoms can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.
Cross-Coupling Reactions: More synthetically useful would be the conversion of one of the C-Cl bonds into a C-B (e.g., boronic ester) or C-Sn bond, which could then participate in Suzuki or Stille cross-coupling reactions to introduce new carbon-carbon bonds.
This compound therefore represents a versatile building block, providing a pre-functionalized aromatic core onto which other necessary fragments of a target agrochemical or pharmaceutical can be assembled.
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Future Perspectives and Emerging Research Avenues for 5 Allyloxy 1,3 Dichloro 2 Fluoro Benzene
Comprehensive Database Development for Structure-Reactivity Data
The predictive power of computational chemistry and machine learning in drug discovery and materials science is heavily reliant on the availability of large, high-quality datasets. For a novel compound like 5-Allyloxy-1,3-dichloro-2-fluoro-benzene and its derivatives, the development of a comprehensive database for structure-reactivity data is a crucial step to unlock their potential.
A dedicated database would serve as a centralized repository for experimental and computationally derived data, enabling researchers to build and refine predictive models. This would accelerate the discovery of new applications and the optimization of synthetic routes.
Key Data Points for Inclusion in a Structure-Reactivity Database:
| Data Category | Specific Parameters | Rationale |
| Molecular Descriptors | 2D and 3D descriptors (e.g., topological indices, molecular weight, logP), Quantum chemical descriptors (e.g., HOMO/LUMO energies, Mulliken charges) | To quantitatively describe the physicochemical properties and electronic structure of the molecule and its analogues. |
| Spectroscopic Data | NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis) | For structural confirmation and to provide fingerprints for identification and quality control. |
| Crystallographic Data | X-ray diffraction data for the compound or its derivatives | To provide precise information on bond lengths, bond angles, and solid-state packing, which influences physical properties. |
| Reaction Data | Reaction conditions (catalyst, solvent, temperature), yields, and kinetic data for key transformations (e.g., Claisen rearrangement of the allyl group, nucleophilic aromatic substitution) | To build models that can predict reaction outcomes and optimize synthetic pathways. |
| Biological Activity Data | IC₅₀/EC₅₀ values against various biological targets, cytotoxicity data | To establish structure-activity relationships (SAR) for potential therapeutic applications. |
| Predicted Properties | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, potential metabolic pathways | To assess the druglikeness and potential in vivo behavior of the compound early in the research process. |
The systematic collection of such data would facilitate the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. These models can predict the biological activity or physical properties of new, unsynthesized derivatives of this compound, thereby guiding research efforts in a more efficient and cost-effective manner. The development of such a database would be a significant contribution to the field of fluorine chemistry and would pave the way for the rational design of novel functional molecules.
Q & A
Q. What are the recommended synthetic routes for preparing 5-Allyloxy-1,3-dichloro-2-fluoro-benzene, and what key experimental parameters influence yield?
- Methodological Answer: The synthesis typically involves functionalizing a halogenated benzene precursor (e.g., 1,3-dichloro-2-fluoro-benzene) via nucleophilic substitution. Allylation can be achieved using allyl bromide or allyl chloride in the presence of a base (e.g., KCO) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (70–90°C) are critical for reaction efficiency. For example, allylation of trimethoxybenzene derivatives requires reflux in dry acetone with allyl bromide for 4–6 hours to achieve >85% yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which analytical techniques are most suitable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR are essential for confirming allyloxy and halogen substituents. For example, the allyloxy group shows characteristic peaks at δ 4.5–5.5 ppm () and coupling patterns in NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns from chlorine/fluorine atoms.
- Infrared (IR) Spectroscopy: C-O (allyloxy) and C-F stretches appear at 1200–1250 cm and 1100–1150 cm, respectively.
- Contradiction Resolution: Discrepancies between theoretical and experimental spectra (e.g., unexpected splitting in NMR) can arise from rotational isomers or solvent effects. Temperature-dependent NMR studies or computational simulations (DFT) help clarify such anomalies .
Advanced Research Questions
Q. How can researchers design experiments to assess the electronic effects of substituents (allyloxy, chloro, fluoro) on the aromatic ring’s reactivity?
- Methodological Answer:
- Substituent Reactivity Mapping: Perform Hammett studies using competitive reactions (e.g., electrophilic substitution with nitration or bromination). Monitor regioselectivity and rate constants to quantify substituent electronic contributions.
- Computational Analysis: Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. Compare with experimental results (e.g., MATI spectroscopy-derived ionization energies) to validate electronic effects .
- Table: Ionization Energies of Halogenated Benzene Derivatives
| Compound | Adiabatic Ionization Energy (cm) |
|---|---|
| 1,3-Dichloro-2-fluoro-benzene | 75,242 ± 0.6 |
| 1,3-Difluoro-2-chloro-benzene | 75,627 ± 0.6 |
| Source: MATI spectroscopy data |
Q. What strategies resolve contradictions in spectral data arising from rotational isomerism in allyloxy-substituted benzenes?
- Methodological Answer:
- Variable-Temperature NMR: Conduct experiments between −40°C and 25°C to observe coalescence of split peaks, confirming dynamic isomerization.
- Quantum Chemical Calculations: Optimize geometries of rotational isomers using DFT (B3LYP/6-311+G(d,p)) and compare theoretical NMR chemical shifts with experimental data.
- X-ray Crystallography: Resolve absolute configurations if single crystals are obtainable. For example, allyloxy groups in flavone derivatives exhibit distinct torsion angles (e.g., 55–65°) .
Q. What computational methods validate experimental findings on the compound’s electronic structure and vibrational modes?
- Methodological Answer:
- Vibrational Mode Assignment: Compare experimental IR/Raman spectra with scaled DFT frequencies (e.g., using Gaussian 16 with B3LYP functional). Assign modes such as C-Cl stretching (600–700 cm) and C-F bending (300–400 cm) .
- Ionization Energy Validation: Perform time-dependent DFT (TDDFT) calculations on radical cations to match MATI spectroscopy-derived ionization energies. Adjust basis sets (e.g., aug-cc-pVDZ) for improved accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
